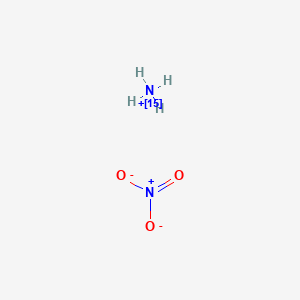

azanium;nitrate

Description

Azanium;nitrate, commonly known as ammonium nitrate (NH₄NO₃), is an inorganic salt composed of the ammonium cation (NH₄⁺) and nitrate anion (NO₃⁻). It is a colorless crystalline solid with a molecular weight of 80.044 g/mol, melting point of 169.7°C, and density of 1.72 g/cm³ . It is highly soluble in water (pH ~5.43 for 0.1 M solution) and decomposes explosively at temperatures above 200°C . Ammonium nitrate is industrially significant as a high-nitrogen fertilizer and a key component in explosives due to its oxidizing properties . Its IUPAC name, this compound, reflects its ionic structure, where the ammonium ion (azanium) pairs with nitrate .

Properties

IUPAC Name |

azanium;nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO3.H3N/c2-1(3)4;/h;1H3/q-1;/p+1/i;1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVARTQFDIMZBAA-IEOVAKBOSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[N+](=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH4+].[N+](=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.037 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Stage Reaction System

The reaction occurs in two stages under controlled pressure and temperature conditions:

-

First Stage : Conducted at 2–3 bars and 145–160°C , where 95–99.8% of the nitric acid is neutralized. The heat of reaction vaporizes water, concentrating the ammonium nitrate solution to ~90 wt% .

-

Second Stage : The solution is depressurized to atmospheric pressure, inducing further vaporization and concentration to ≥95 wt% . Residual ammonia is introduced to complete neutralization, yielding a final melt suitable for granulation or prilling.

Key Reaction Parameters

| Parameter | First Stage | Second Stage |

|---|---|---|

| Pressure | 2–3 bars | 1 bar |

| Temperature | 145–160°C | 100–120°C |

| NH₄NO₃ Concentration | 70–90 wt% | ≥95 wt% |

Heat Recovery and Decomposition Mitigation

A tubular heat exchanger integrated into the reactor recovers ~70% of the reaction heat to generate steam, which preheats reactants or concentrates the product. Decomposition products (e.g., N₂O) are monitored via gas sensors; exceeding threshold levels triggers rapid cooling by venting steam, stabilizing the reaction.

Alternative Preparation from Fertilizer Precursors

Small-scale or resource-constrained settings often employ metathesis reactions using common fertilizers. These methods avoid direct handling of concentrated nitric acid but require meticulous purification.

Diammonium Phosphate and Calcium Nitrate Reaction

A validated protocol involves reacting diammonium phosphate ((NH₄)₂HPO₄) with calcium nitrate (Ca(NO₃)₂):

Dicalcium phosphate (CaHPO₄), with a solubility of 0.018 g/100 mL , precipitates, leaving ammonium nitrate in solution.

Procedure:

Challenges with Fertilizer-Grade Reactants

Commercial fertilizers often contain impurities (e.g., FeSO₄ in ammonium sulfate), necessitating recrystallization or food-grade precursors. For example, food-grade diammonium phosphate reduces contamination risks compared to agricultural-grade variants.

Comparative Analysis of Preparation Methods

| Metric | Industrial Neutralization | Fertilizer Metathesis |

|---|---|---|

| Scale | 10,000–1,000,000 MT/year | 1–100 kg/batch |

| Purity | ≥99% | 85–95% |

| Energy Efficiency | High (heat recovery) | Low |

| Safety Risks | Controlled decomposition | Impurity management |

Emerging Techniques and Innovations

Recent patents explore catalytic neutralization and membrane-based concentration to reduce energy consumption. For instance, microwave-assisted reactors claim 20% faster reaction rates by enhancing ionic mobility in the HNO₃-NH₃ system .

Chemical Reactions Analysis

Types of Reactions: azanium;nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions, such as the presence of catalysts, solvents, and controlled temperature and pressure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.

Scientific Research Applications

Agricultural Applications

Fertilizer Production

Ammonium nitrate is predominantly used as a nitrogen fertilizer due to its high nitrogen content (34% N). It is favored for its stability compared to other nitrogen sources like urea, which can volatilize and lose nitrogen to the atmosphere rapidly. The co-application of ammonium and nitrate has been shown to enhance plant growth more effectively than using either alone. This synergistic effect is attributed to improved nitrogen uptake efficiency in plants, which can optimize yield in various crops .

Table 1: Comparison of Nitrogen Fertilizers

| Fertilizer Type | Nitrogen Content (%) | Stability | Application Advantages |

|---|---|---|---|

| Ammonium Nitrate | 34 | High | Less nitrogen loss, effective for various crops |

| Urea | 46 | Moderate | Higher nitrogen content but prone to volatilization |

| Calcium Nitrate | 15.5 | High | Provides calcium along with nitrogen |

Industrial Applications

Explosives Manufacturing

Ammonium nitrate is a critical component in the production of explosives, particularly in mining and construction. It is often mixed with fuel oil to create ANFO (Ammonium Nitrate Fuel Oil), a widely used explosive due to its cost-effectiveness and efficiency . The explosive properties of ammonium nitrate are harnessed in controlled environments for blasting operations.

Case Study: ANFO Usage in Mining

In a mining operation, ANFO was utilized for a large-scale excavation project. The controlled use of ammonium nitrate allowed for efficient rock fragmentation while minimizing environmental impact. The project reported a significant reduction in operational costs due to the effective energy release from ANFO compared to traditional explosives.

Environmental Applications

Air Quality Improvement

Recent studies have highlighted ammonium nitrate's role in atmospheric chemistry, particularly in the formation of secondary pollutants like sulfate aerosols. Research indicates that the uptake of sulfur dioxide (SO2) by ammonium nitrate particles can enhance sulfate formation, which has implications for air quality management .

Table 2: Environmental Impact of Ammonium Nitrate

| Application Area | Impact Description |

|---|---|

| Air Quality Management | Enhances sulfate formation; potential for pollution control strategies |

| Soil Health | Improves nitrogen availability; supports sustainable agriculture practices |

Safety Considerations

Despite its beneficial applications, ammonium nitrate poses significant safety risks if not handled properly. Notable incidents, such as the explosions in West, Texas (2013) and Beirut (2020), underline the dangers associated with improper storage and handling of this compound . These events prompted regulatory changes aimed at improving safety management practices.

Case Study: West, Texas Explosion

On April 17, 2013, an explosion at a fertilizer facility resulted from improper storage of approximately 30 tons of ammonium nitrate. The incident led to 15 fatalities and extensive property damage, highlighting the critical need for stringent safety protocols in facilities handling ammonium nitrate .

Mechanism of Action

Comparison with Similar Compounds

Structural and Compositional Differences

Key Insights :

- This compound and ammonium nitrite share the ammonium cation but differ in the anion (NO₃⁻ vs. NO₂⁻), leading to distinct stability profiles.

- Tetrabutylammonium nitrate and diphenyliodonium nitrate feature bulkier organic cations, altering solubility and reactivity compared to inorganic ammonium salts .

Physical Properties

Key Insights :

Key Insights :

Biological Activity

Azanium nitrate, commonly known as ammonium nitrate (NH4NO3), is a compound with significant biological and environmental implications. This article explores its biological activity, focusing on its effects on plant growth, microbial communities, and potential health impacts.

Ammonium nitrate is a white crystalline solid that is highly soluble in water. It is primarily used as a fertilizer in agriculture due to its high nitrogen content. The compound dissociates in water to release ammonium (NH4+) and nitrate (NO3-) ions, which are essential nutrients for plants.

Biological Activity in Plants

Nitrate Reductase Activity

Nitrate reductase (NR) is an enzyme crucial for the conversion of nitrate to nitrite in plants. Studies have shown that the supply of ammonium can enhance NR activity in certain plant species. For instance, in Brassica napus seedlings, the NR activity increased with ammonium supply, indicating that ammonium can stimulate nitrogen metabolism even in the absence of nitrate .

Table 1: Nitrate Reductase Activity Under Different Nitrogen Sources

| Nitrogen Source | NR Activity (nmol NO2– min–1 g–1 FW) | Plant Tissue Type |

|---|---|---|

| Nitrate | X | Roots |

| Ammonium | 2.5X higher than nitrate | Shoots |

This table summarizes findings demonstrating that ammonium can significantly influence NR activity, particularly in shoot tissues.

Effects on Soil Microbial Communities

Ammonium nitrate's impact extends beyond plants to soil microbial communities. Research indicates that ammonium additions can inhibit the growth of various soil microorganisms more effectively than nitrate additions. For example, studies showed that microbial biomass decreased by 14% to 40% when exposed to ammonium compared to controls .

Table 2: Inhibition Effects on Soil Microbial Biomass

| Microbial Group | Inhibition (%) with Ammonium | Inhibition (%) with Nitrate |

|---|---|---|

| Gram-positive bacteria | 30 | 10 |

| Fungi | 25 | 15 |

| Actinomycetes | 20 | 5 |

This table illustrates the differential inhibitory effects of ammonium and nitrate on various microbial groups.

Health Impacts and Toxicology

While ammonium nitrate is widely used as a fertilizer, it poses potential health risks. The NIOSH Occupational Exposure Banding Process categorizes chemicals based on their toxicity and potential health impacts. Ammonium nitrate has been assessed for various endpoints including acute toxicity, reproductive toxicity, and respiratory sensitization .

Table 3: Occupational Exposure Banding for Ammonium Nitrate

| Health Endpoint | Exposure Band |

|---|---|

| Acute Toxicity | A |

| Reproductive Toxicity | B |

| Respiratory Sensitization | C |

This categorization indicates that while ammonium nitrate is effective for agricultural use, it also requires careful handling due to its toxicological profile.

Case Studies

- Beirut Explosion (2020) : A catastrophic explosion involving approximately 4,500 metric tons of ammonium nitrate resulted from unsafe storage practices. This incident highlighted the hazards associated with improper handling of ammonium nitrate and led to significant regulatory changes regarding its storage .

- Toulouse Explosion (2001) : Another notable case involved an explosion at a fertilizer plant linked to the accidental mixing of sodium dichloroisocyanurate with ammonium nitrate. This incident underscored the importance of understanding chemical interactions and the risks associated with ammonium nitrate .

Q & A

Basic Research Questions

Q. How can researchers determine the crystal structure of ammonium nitrate using X-ray diffraction, and what software tools are recommended?

- Methodological Answer: The SHELX system (e.g., SHELXS, SHELXD, and SHELXL) is widely used for small-molecule crystallography. SHELXL is particularly effective for refining structures against high-resolution data, even for twinned crystals. Researchers should collect diffraction data at low temperatures to minimize thermal motion artifacts, given ammonium nitrate’s decomposition tendencies. For validation, cross-referencing results with the Cambridge Structural Database (CSD) ensures consistency with known structural parameters .

Q. What analytical protocols are recommended for quantifying ammonium nitrate in environmental samples (e.g., aerosols or soil)?

- Methodological Answer: Use ion chromatography (IC) with conductivity detection for precise quantification of nitrate ions (NO₃⁻). For aerosol samples, cellulose filters are preferred to avoid nitrate evaporation losses at temperatures above 20°C. Pre-treatment with alkaline solutions (e.g., NaOH) stabilizes ammonium ions (NH₄⁺). Calibrate instruments using NIST-certified reference materials to ensure accuracy .

Q. What safety protocols are critical for handling ammonium nitrate in laboratory settings?

- Methodological Answer:

- Storage: Segregate from combustibles, acids, and reducing agents. Use airtight containers in temperature-controlled environments (<30°C).

- Handling: Employ wet methods or vacuum systems for dust suppression (dry sweeping is prohibited).

- PPE: Use nitrile gloves, chemical goggles, and NIOSH-approved respirators with particulate filters.

- Emergency Preparedness: Implement explosion-proof ventilation and conduct regular risk assessments per OSHA 29 CFR 1910.132 and NFPA 400 guidelines .

Advanced Research Questions

Q. How can computational models reconcile conflicting data on ammonium nitrate’s thermal decomposition pathways?

- Methodological Answer:

- Experimental Design: Conduct thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under varied atmospheres (inert vs. oxidizing).

- Modeling: Use density functional theory (DFT) to simulate decomposition mechanisms (e.g., NH₄NO₃ → N₂O + 2H₂O vs. NH₄NO₃ → NH₃ + HNO₃). Calibrate models against experimental data from NIST (ΔH decomposition ≈ -336 kJ/mol) and address discrepancies by adjusting activation energies for competing pathways .

Q. What strategies mitigate data variability in aerosol nitrate concentration measurements across European regions?

- Methodological Answer:

- Data Harmonization: Standardize sampling protocols (e.g., filter type, flow rate) and validate with the Chemical Transport Model (CTM).

- Case Study: In Northwestern Europe, model-predicted nitrate concentrations (4+ mg/m³) align with winter observations, while summer discrepancies arise due to unaccounted ammonia emissions. Incorporate region-specific NH₃ emission inventories (e.g., EMEP) to reduce error margins below 20% .

Q. How can researchers design experiments to assess the stability of ammonium nitrate under extreme humidity and temperature conditions?

- Methodological Answer:

- Controlled Environment Testing: Use climatic chambers to simulate humidity (30–90% RH) and temperature (-20°C to 60°C). Monitor phase transitions (e.g., crystalline ↔ liquid) via Raman spectroscopy.

- Data Interpretation: Note that deliquescence occurs at 59.4% RH (20°C), accelerating caking. For long-term stability, combine accelerated aging tests with Arrhenius modeling to predict shelf life .

Data Contradiction Analysis

Q. Why do decomposition temperatures for ammonium nitrate vary across literature (200–260°C vs. 169°C)?

- Resolution: The lower temperature (169°C) corresponds to the melting point, while decomposition initiates at 200–260°C depending on impurities (e.g., chloride ions) and heating rates. Purity assessment via X-ray fluorescence (XRF) is critical to contextualize reported values .

Q. How to address conflicting toxicological thresholds for nitrate exposure in aquatic ecosystems?

- Resolution: Apply the EPA IRIS protocol to evaluate study quality (e.g., test substance stability, administration methods). For example, discrepancies between acute (LC50 = 120 mg/L) and chronic (NOEC = 10 mg/L) toxicity in fish arise from exposure duration and species sensitivity. Use species sensitivity distribution (SSD) models to derive consensus thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.